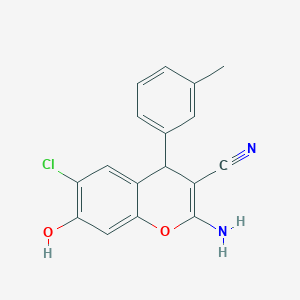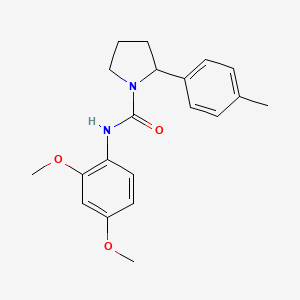![molecular formula C17H19N3O3 B5962216 4-methyl-N-[5-oxo-1-(2-phenylethyl)pyrrolidin-3-yl]-1,3-oxazole-5-carboxamide](/img/structure/B5962216.png)
4-methyl-N-[5-oxo-1-(2-phenylethyl)pyrrolidin-3-yl]-1,3-oxazole-5-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-methyl-N-[5-oxo-1-(2-phenylethyl)pyrrolidin-3-yl]-1,3-oxazole-5-carboxamide is a complex organic compound that features a pyrrolidine ring, an oxazole ring, and a carboxamide group
准备方法
The synthesis of 4-methyl-N-[5-oxo-1-(2-phenylethyl)pyrrolidin-3-yl]-1,3-oxazole-5-carboxamide typically involves multiple steps, including the construction of the pyrrolidine and oxazole rings, followed by their functionalization and coupling. Common synthetic routes may involve:
Ring Construction: The pyrrolidine ring can be synthesized from cyclic or acyclic precursors, while the oxazole ring can be constructed using cyclization reactions involving amides and aldehydes.
Functionalization: Preformed pyrrolidine and oxazole rings can be functionalized through various reactions, such as alkylation or acylation, to introduce the necessary substituents.
Coupling: The final step involves coupling the functionalized rings to form the target compound, often using reagents like dichloromethane and lutidine
化学反应分析
4-methyl-N-[5-oxo-1-(2-phenylethyl)pyrrolidin-3-yl]-1,3-oxazole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the oxo groups to hydroxyl groups.
Hydrolysis: Hydrolysis of the carboxamide group can yield the corresponding carboxylic acid and amine
科学研究应用
4-methyl-N-[5-oxo-1-(2-phenylethyl)pyrrolidin-3-yl]-1,3-oxazole-5-carboxamide has several scientific research applications:
Medicinal Chemistry: This compound is studied for its potential as a drug candidate due to its unique structural features and biological activity.
Biological Research: It is used in studies to understand its interaction with biological targets, such as enzymes and receptors.
Industrial Applications: The compound’s reactivity makes it useful in the synthesis of other complex molecules, which can be applied in various industrial processes
作用机制
The mechanism of action of 4-methyl-N-[5-oxo-1-(2-phenylethyl)pyrrolidin-3-yl]-1,3-oxazole-5-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets can vary depending on the specific application and context .
相似化合物的比较
Similar compounds to 4-methyl-N-[5-oxo-1-(2-phenylethyl)pyrrolidin-3-yl]-1,3-oxazole-5-carboxamide include other pyrrolidine and oxazole derivatives. These compounds share structural similarities but differ in their substituents and functional groups, leading to variations in their biological activity and applications. Examples of similar compounds include:
Pyrrolidine-2-one: A simpler pyrrolidine derivative with different biological properties.
Oxazole-4-carboxamide: An oxazole derivative with distinct reactivity and applications.
属性
IUPAC Name |
4-methyl-N-[5-oxo-1-(2-phenylethyl)pyrrolidin-3-yl]-1,3-oxazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O3/c1-12-16(23-11-18-12)17(22)19-14-9-15(21)20(10-14)8-7-13-5-3-2-4-6-13/h2-6,11,14H,7-10H2,1H3,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULIIGCBKSURPLU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(OC=N1)C(=O)NC2CC(=O)N(C2)CCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![1-[3-(benzyloxy)benzyl]-4-[(2E)-3-phenylprop-2-en-1-yl]piperazine](/img/structure/B5962138.png)
![{6-BROMO-5-METHOXY-2-[(4-METHOXYPHENOXY)METHYL]-1-METHYL-1H-INDOL-3-YL}(PIPERIDINO)METHANONE](/img/structure/B5962141.png)
![3-(2,3-difluorophenyl)-6-phenyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B5962142.png)
![1-(4-fluorobenzyl)-3-{[4-(methoxymethyl)-1H-1,2,3-triazol-1-yl]methyl}piperidine](/img/structure/B5962156.png)
![1-[4-(2,3-DIHYDRO-1H-INDOLE-1-CARBONYL)PIPERIDIN-1-YL]BUTAN-1-ONE](/img/structure/B5962161.png)
![8-ethoxy-2-oxo-N-[4-(trifluoromethyl)phenyl]-2H-chromene-3-carboxamide](/img/structure/B5962167.png)
![4-[4-(5-bromo-2-furoyl)-1-piperazinyl]-6-(1-pyrrolidinyl)pyrimidine](/img/structure/B5962172.png)

![(E)-2-[4-(1,3-benzodioxol-5-yl)-1,3-thiazol-2-yl]-3-(4-hydroxyphenyl)prop-2-enenitrile](/img/structure/B5962181.png)

![ethyl 6-bromo-4-[(dimethylamino)methyl]-5-hydroxy-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B5962184.png)
![N-methyl-N-[2-(2-methyl-1H-imidazol-1-yl)ethyl]-1-(2-phenyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl)-4-piperidinecarboxamide](/img/structure/B5962201.png)
![N,2,6-trimethyl-N-[1-(3-phenylpropyl)-3-piperidinyl]-4-pyrimidinecarboxamide](/img/structure/B5962209.png)
![N-(2-fluorophenyl)-2-{[9-(4-methylphenyl)-6-oxo-6,9-dihydro-1H-purin-8-yl]sulfanyl}acetamide](/img/structure/B5962221.png)
